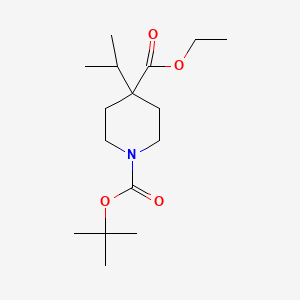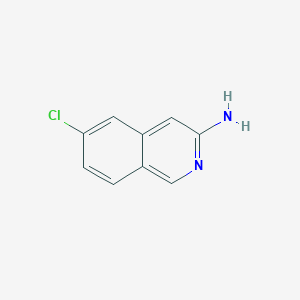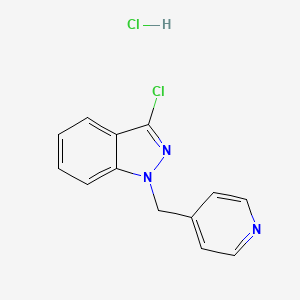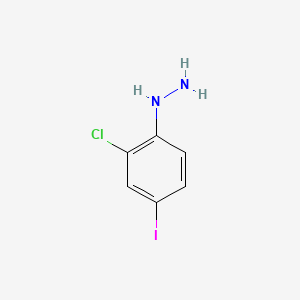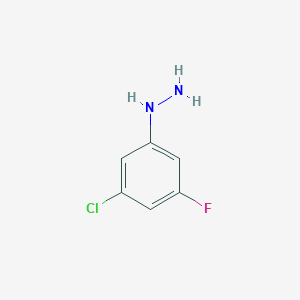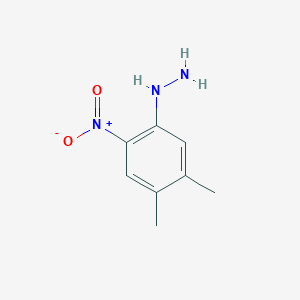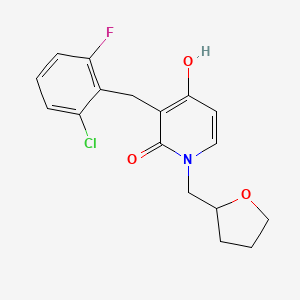
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Overview
Description
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H17ClFNO3 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- New lipophilic tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands have been synthesized, including various N-aryl and N-benzyl substituents on the nitrogen atom of the pyridinone ring. The structural characterization of these lipophilic complexes has been achieved by EXAFS spectroscopy, demonstrating their potential for tailored applications (Schlindwein et al., 2006).
Crystal Structure Analysis
- The synthesis and crystal structure of a compound with a similar structure, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, has been analyzed. The study reveals the importance of hydrogen bonds in stabilizing the crystal structure, indicating the compound's potential for applications in materials science (Lv Zhi, 2009).
Chemical Reagents and Synthetic Applications
- A related compound, 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, has been prepared and characterized, emphasizing its potential use in the synthesis of complex organic molecules (Y. Duan-zhi, 2005).
Molecular Structures of Derivatives
- The molecular structures of N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, showing hydrogen-bonded dimeric pairs, which could be relevant in the study of molecular interactions and pharmaceutical applications (Burgess et al., 1998).
Antimicrobial and Antitumor Activity
- Isatin derivatives bearing a fluorine atom, including 1-fluorobenzylated isatins, have shown significant antimicrobial activity. This research suggests the potential of similar fluorine-containing compounds in developing new antimicrobial agents (Bogdanov et al., 2019).
Potential in HIV Treatment
- The conformation and tautomeric structure of a molecule closely related to the one , which is a potent HIV integrase inhibitor, has been resolved by single-crystal X-ray crystallography. This points towards potential applications of similar compounds in the treatment of HIV (Bacsa et al., 2013).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(oxolan-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)12(14)9-13-16(21)6-7-20(17(13)22)10-11-3-2-8-23-11/h1,4-7,11,21H,2-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOUWHBGJZTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)
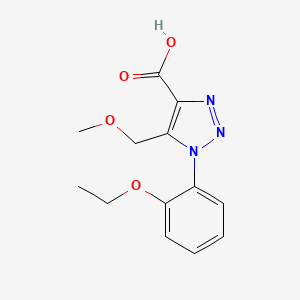
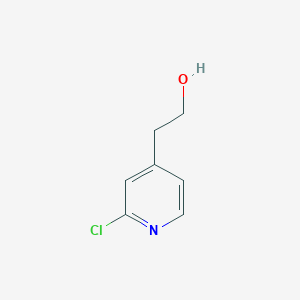
![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)

![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)
